Anti‑Proliferative Activity Against BT474 Breast Adenocarcinoma Cells (Class‑Level Inference)
The target compound belongs to the 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide series evaluated by Zhang et al. In that study, the most potent analogue (4Im, with a 4‑methoxy‑3‑hydroxybenzylidene substituent) exhibited an IC₅₀ of 1.39 µM against BT474 cells, which is 52‑fold more potent than the clinical comparator 5‑fluorouracil [1]. Direct IC₅₀ data for the 2‑ethoxyphenyl derivative have not been published; however, the quantitative structure–activity landscape of the series demonstrates that the aryl substituent identity is the dominant determinant of potency, making cross‑study comparison essential for procurement decisions.
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not individually reported in the identified primary literature |
| Comparator Or Baseline | 4Im (4‑methoxy‑3‑hydroxybenzylidene analogue): 1.39 µM; 5‑FU: >72 µM (BT474) |
| Quantified Difference | Class‑level potency span from <1 µM to >50 µM depending on aryl substitution |
| Conditions | BT474 human breast cancer line; MTT assay; 48 h exposure |
Why This Matters
Establishes that the indole–pyrazole–carbohydrazide scaffold can achieve single‑digit micromolar potency, but selection of the 2‑ethoxyphenyl congener requires confirmation of where it sits on the established SAR curve.
- [1] Zhang, D. et al. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Eur. J. Med. Chem. 2011, 46, 5868–5877. View Source
